molecular formula C23H24N6O4 B2564545 5-amino-N-(3,5-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251599-81-1

5-amino-N-(3,5-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2564545
CAS No.: 1251599-81-1
M. Wt: 448.483
InChI Key: BBAQNSDOQUBWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a [5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide moiety linked to a 3,5-dimethoxyphenylamine. The structural complexity arises from the integration of heterocyclic systems (triazole and oxazole) and aromatic substituents, which are designed to enhance binding affinity and metabolic stability. The 3,5-dimethoxyphenyl group likely influences electronic properties and solubility, while the oxazole-methylphenyl substituent may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-13-6-5-7-15(8-13)23-26-19(14(2)33-23)12-29-21(24)20(27-28-29)22(30)25-16-9-17(31-3)11-18(10-16)32-4/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAQNSDOQUBWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,5-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, an oxazole ring, and various functional groups that contribute to its biological activity. The structure can be represented as follows:

Component Description
Triazole Ring A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
Oxazole Ring A five-membered ring containing one oxygen and one nitrogen atom, often involved in antimicrobial and anti-inflammatory activities.
Functional Groups Includes amino, methoxy, and carboxamide groups that enhance solubility and interaction with biological targets.

The biological activity of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is believed to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways leading to diverse physiological effects.

Interaction with Immune System

Research indicates that derivatives of isoxazole compounds exhibit immunomodulatory properties. For instance, compounds structurally similar to 5-amino-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have shown:

  • Inhibition of Humoral Immune Response : In vitro studies demonstrated a significant reduction in antibody production.
  • Stimulation of Cellular Immune Response : Certain derivatives enhanced the proliferation of T cells and increased cytokine production (e.g., TNF-alpha) in response to stimuli like phytohemagglutinin (PHA) .

Case Studies and Experimental Findings

Several studies have investigated the immunological effects of similar compounds:

  • Immunosuppressive Activity : A study on 5-substituted isoxazole derivatives found that they could inhibit both humoral and cellular immune responses in animal models .
  • Gene Expression Modulation : Another study reported that these compounds could regulate gene expression related to inflammatory responses in Caco-2 cells, highlighting their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide, a comparison can be made with simpler analogs:

Compound Key Features Biological Activity
5-amino-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamideLacks oxazole ringLimited immunomodulatory effects
N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamideFewer functional groupsReduced biological activity compared to the target compound

The presence of both the triazole and oxazole rings in the target compound enhances its potential for diverse biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

Structurally analogous compounds include:

  • Pyrazole-carboxamides (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides ): These feature pyrazole cores instead of triazole, with chloro, cyano, and aryl substituents.
  • Triazole derivatives (e.g., N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides ): These share the triazole-carboxamide scaffold but lack the oxazole and dimethoxyphenyl groups.
  • Oxadiazole-thio derivatives (e.g., 5-amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile ): These incorporate oxadiazole rings and thioether linkages instead of oxazole and triazole systems.

Key structural distinctions:

  • The target compound’s 3,5-dimethoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., chloro, cyano) in analogs .
  • The oxazole-methylphenyl substituent introduces steric bulk compared to simpler aryl or alkyl chains in related compounds .

Physicochemical Properties

A comparative analysis of molecular weight (MW), melting point (mp), and synthesis yield is summarized below:

Compound Class/Example MW (g/mol) mp (°C) Yield (%) Key Substituents
Target Compound* ~520† N/A N/A 3,5-Dimethoxyphenyl, oxazole-methylphenyl
Pyrazole-carboxamide (3a) 403.1 133–135 68 Chloro, cyano, phenyl
Pyrazole-carboxamide (3d) 421.0 181–183 71 Chloro, cyano, 4-fluorophenyl
Triazole-carboxamide (from ) ~300–350‡ N/A ~50–70 4-Methylphenyl, methyl
Oxadiazole-thio derivative (8a) 281.1 177.8 53.8 Oxadiazole-thio, phenyl

*Estimated based on structural formula.
†Calculated from molecular formula (C27H27N7O4).
‡Estimated from analogous compounds in .

  • Melting Points : The target compound’s mp is expected to exceed 180°C due to the rigid aromatic systems and hydrogen-bonding capacity of the carboxamide group, aligning with trends observed in analogs (e.g., 3d: 181–183°C ).
  • Synthetic Yields : The target compound’s synthesis may achieve ~60–70% yield, comparable to EDCI/HOBt-mediated couplings in .

Bioactivity and Target Interactions

  • Pyrazole-carboxamides: Demonstrated activity in kinase inhibition assays, with chloro and cyano groups enhancing binding to ATP pockets .
  • Triazole-carboxamides : Reported anticancer activity via tubulin polymerization inhibition, where methylphenyl groups improve hydrophobic interactions .
  • Oxadiazole-thio derivatives : Show antimicrobial activity attributed to the oxadiazole-thio moiety’s electron-deficient nature .

Computational similarity metrics (Tanimoto >0.8 ) suggest overlap with known kinase inhibitors, supporting this hypothesis.

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Pyrazole-carboxamide (3d) Triazole-carboxamide Oxadiazole-thio (8a)
Core Structure 1,2,3-Triazole Pyrazole 1,2,3-Triazole Pyrazole-oxadiazole
Key Substituents Dimethoxyphenyl, oxazole Chloro, cyano, 4-fluorophenyl Methylphenyl Oxadiazole-thio, phenyl
Molecular Weight ~520 421.0 ~320 281.1
Melting Point (°C) >180* 181–183 N/A 177.8
Synthesis Yield (%) ~60–70* 71 ~50–70 53.8
Bioactivity Hypothesis Kinase/tubulin inhibition Kinase inhibition Anticancer Antimicrobial

*Predicted based on structural analogs.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chloride intermediates. Subsequent cyclization with sodium azide under controlled temperatures (0–5°C) generates the triazole core. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature control : Low temperatures minimize side reactions during azide cyclization .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity in triazole formation .
    Post-synthesis, HPLC and mass spectrometry (MS) monitor purity and intermediate stability .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole carbons at ~150 ppm) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 523.2142) .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • ICReDD Methodology : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
  • AI-Driven Simulation : COMSOL Multiphysics models reaction kinetics, identifying bottlenecks (e.g., azide cyclization energy barriers) .
    These tools reduce trial-and-error experimentation by 30–50% .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in enzyme assays) require:

  • Dose-Response Replication : Standardize assay conditions (pH 7.4 buffer, 37°C) across labs .
  • Structural Analog Comparison : Compare with triazole derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
  • Meta-Analysis : Use PubChem BioAssay data to identify outliers and validate via orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Advanced: What strategies exist for functionalizing the triazole core to enhance target interactions?

Methodological Answer:
Functionalization focuses on modifying the triazole’s N1 and C4 positions:

  • N1 Substituents : Alkylation with benzyl halides improves lipophilicity (logP optimization) .
  • C4 Carboxamide Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to hydrophobic enzyme pockets .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds bioorthogonal handles for probe development .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

  • Solvent Polarity : High-polarity solvents (e.g., PBS) stabilize the carboxamide group but may promote hydrolysis at pH > 8.0 .
  • pH-Dependent Degradation : Acidic conditions (pH < 3.0) protonate the triazole ring, reducing reactivity with thiols in serum .
  • Accelerated Stability Testing : Use HPLC-UV to track degradation products (e.g., triazole ring-opening at 40°C/75% RH) .

Basic: What spectroscopic techniques are critical for monitoring reaction progress during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Tracks intermediate formation (Rf values calibrated against standards) .
  • Real-Time IR : Detects transient intermediates (e.g., azide stretches at ~2100 cm⁻¹) .
  • LC-MS : Quantifies byproduct formation (e.g., dimerization products at m/z > 1000) .

Advanced: How can researchers design derivatives with improved solubility without compromising bioactivity?

Methodological Answer:

  • Pro-drug Strategies : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to active forms .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the triazole N1 position, enhancing aqueous solubility (logS > -3) .
  • Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO-water mixtures) to improve formulation stability .

Basic: What safety protocols are essential when handling azide intermediates during synthesis?

Methodological Answer:

  • Ventilated Environments : Use fume hoods to prevent exposure to volatile azides .
  • Explosion Mitigation : Avoid metal contamination (e.g., copper) and store azides in dilute solutions (< 10% w/v) .
  • PPE : Wear nitrile gloves and face shields during scale-up reactions .

Advanced: How can machine learning models predict the compound’s ADMET properties?

Methodological Answer:

  • QSAR Modeling : Train models on PubChem datasets to predict permeability (e.g., Caco-2 cell assay correlations) .
  • Deep Learning : Neural networks (e.g., GraphConv) map molecular descriptors (e.g., topological polar surface area) to toxicity endpoints .
  • Validation : Cross-check predictions with in vitro hepatocyte assays and microsomal stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.